1-(3-aminophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanol
Description
1-(3-Aminophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanol is a heterocyclic compound featuring a 3-aminophenyl group attached to an ethanol backbone, with a sulfur-linked 1,2,4-triazole ring at the 2-position of the ethanol moiety. This structural combination confers unique physicochemical and biological properties, making it a candidate for pharmaceutical and agrochemical applications. The compound’s key functional groups include:
- 1,2,4-Triazole-5-ylsulfanyl group: Imparts electron-withdrawing effects and metabolic stability.
- Ethanol backbone: Provides hydrophilicity and structural flexibility.
The synthesis likely involves nucleophilic substitution between a halogenated ethanol derivative and a 1,2,4-triazole-5-thiol precursor, followed by purification via recrystallization (as seen in analogous compounds) .
Properties
IUPAC Name |
1-(3-aminophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4OS/c11-8-3-1-2-7(4-8)9(15)5-16-10-12-6-13-14-10/h1-4,6,9,15H,5,11H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFILKGTISDLAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(CSC2=NC=NN2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-aminophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and a suitable nitrile compound under acidic or basic conditions.
Attachment of the Sulfanyl Group: The triazole ring is then functionalized with a sulfanyl group using thiol reagents in the presence of a base.
Coupling with Aminophenyl Group: The aminophenyl group is introduced through a nucleophilic substitution reaction, where the amino group reacts with a suitable electrophile.
Formation of the Ethanol Backbone:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(3-aminophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The triazole ring can be reduced under hydrogenation conditions to form a dihydrotriazole derivative.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products Formed:
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted aminophenyl derivatives.
Scientific Research Applications
1-(3-aminophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanol has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors involved in disease pathways.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Materials Science: The unique structural features of this compound make it suitable for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3-aminophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The triazole ring and aminophenyl group can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Structural Analogues
The following table highlights key structural analogues and their differences:
Key Observations :
- The ethanol backbone in the target compound increases hydrophilicity compared to ketones (e.g., ethanone in ) or aromatic cores (e.g., imidazo-pyrimidine in ).
Physicochemical Properties
| Property | Target Compound | 4-(1H-1,2,4-Triazol-5-ylsulfanyl)aniline | N-(Naphthalen-1-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide |
|---|---|---|---|
| Molecular Weight | ~265–285 g/mol (estimated) | 192.24 g/mol | 284.34 g/mol |
| Solubility | Moderate (ethanol backbone) | Low (aniline core) | Low (naphthalene group) |
| Hydrogen Bonding | High (amine and hydroxyl) | Moderate (amine) | Moderate (amide) |
Biological Activity
1-(3-aminophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanol is a compound that exhibits significant biological activity, particularly in the context of its potential therapeutic applications. This article reviews the compound's synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 3-amino-1H-1,2,4-triazole with appropriate phenolic or sulfenic acid derivatives. The synthetic routes often yield derivatives that can be further modified to enhance their biological activity.
Antifungal and Antitumor Properties
Research indicates that compounds containing the triazole moiety exhibit antifungal and antitumor activities. For instance, triazole derivatives have shown effectiveness against various fungal strains and cancer cell lines. In particular, studies have highlighted the potential of triazole compounds in inhibiting cell proliferation in cancer models.
| Compound | Activity | IC50 (μM) | Cell Line |
|---|---|---|---|
| This compound | Antitumor | 6.26 ± 0.33 | HCC827 |
| This compound | Antitumor | 6.48 ± 0.11 | NCI-H358 |
The compound's IC50 values suggest a potent inhibitory effect on tumor cell growth, with a notable preference for certain cancer types.
The mechanism through which this compound exerts its effects may involve the modulation of enzymatic pathways related to cell proliferation and apoptosis. Triazole compounds are known to interfere with the biosynthesis of ergosterol in fungi and may similarly disrupt metabolic pathways in cancer cells.
Case Studies
A significant study investigated the effects of triazole derivatives on ethanol-induced motor activity in animal models. The results suggested that these compounds could modulate central nervous system responses to ethanol by affecting brain catalase activity. This indicates a broader potential for these compounds in neuropharmacology.
Key Findings:
- Ethanol Interaction : In rats pretreated with triazole derivatives, motor depression caused by ethanol was significantly reduced.
- Catalase Activity : The study highlighted the importance of brain catalase in mediating ethanol's effects and suggested that triazole compounds could influence this pathway.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
